Cas no 565-71-9 (DL-Isoserine)
DL-Isoserine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-hydroxypropanoic acid
- 3-Amino-2-hydroxypropionic acid
- DL-Isoserine
- H-DL-Isoser-OH
- Isoserine
- 5-Oxo-L-proline 1-methylethyl ester
- isopropyl 5-oxo-L-prolinate
- L-Pyroglutamic acid isopropyl ester
- pyroglutamic acid iso-propyl ester
- DL-3-Amino-2-hydroxypropionic Acid
- Propanoic acid, 3-amino-2-hydroxy-
- 2-Hydroxy-3-aminopropanoic acid
- BMYNFMYTOJXKLE-UHFFFAOYSA-N
- H-DL--Amino--hydroxypropionic acid
- ( inverted exclamation markA)-3-Amino-2-hydroxypropionic acid
- (RS)-isoserine
- (DL)-Isoserine
- PubChem23947
- 2-Hydroxy-.beta.-alanine
- 3-amino-2-hydroxy-propanoic acid
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- MDL: MFCD00008138
- Inchi: 1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
- InChI Key: BMYNFMYTOJXKLE-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)CN
Computed Properties
- Exact Mass: 105.04300
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 72.6
- Topological Polar Surface Area: 83.6
Experimental Properties
- Melting Point: 235 °C (dec.) (lit.)
- Boiling Point: 386.6℃ at 760 mmHg
- Flash Point: 187.6℃
- Solubility: Soluble in HCl.
- PSA: 83.55000
- LogP: -0.90910
DL-Isoserine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
DL-Isoserine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2791-250g |
3-AMINO-2-HYDROXYPROPANOIC ACID |
565-71-9 | 95% | 250g |
$800 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FP670-5g |
DL-Isoserine |
565-71-9 | 95% | 5g |
¥220.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FP670-1g |
DL-Isoserine |
565-71-9 | 95% | 1g |
¥61.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FP670-25g |
DL-Isoserine |
565-71-9 | 95% | 25g |
¥978.0 | 2022-07-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0309-1G |
DL-Isoserine |
565-71-9 | >95.0%(T) | 1g |
¥135.00 | 2024-04-16 | |
| Fluorochem | 219266-5g |
3-Amino-2-hydroxypropanoic acid |
565-71-9 | 95% | 5g |
£36.00 | 2022-02-28 | |
| Fluorochem | 219266-10g |
3-Amino-2-hydroxypropanoic acid |
565-71-9 | 95% | 10g |
£64.00 | 2022-02-28 | |
| Fluorochem | 219266-25g |
3-Amino-2-hydroxypropanoic acid |
565-71-9 | 95% | 25g |
£125.00 | 2022-02-28 | |
| TRC | I900730-500mg |
DL-Isoserine |
565-71-9 | 500mg |
$201.00 | 2023-05-18 | ||
| TRC | I900730-5g |
DL-Isoserine |
565-71-9 | 5g |
$ 1200.00 | 2023-09-07 |
DL-Isoserine Related Literature
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1. Protonation equilibria of DL-3-amino-2-hydroxypropanoic acid and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II)Antonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1976 826
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2. Protonation equilibria of DL-3-amino-2-hydroxypropanoic acid and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II)Antonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1976 826
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3. Index of subjects, 1976
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4. Mixed metal complexes in solution. Part 5. Equilibrium and conformational study of heterobinuclear metal(II)–isoserine complexes in aqueous solutionGiuseppe Arena,Vincenzo Cucinotta,Enrico Rizzarelli,Pier Giuseppe Daniele,Giorgio Ostacoli,Silvio Sammartano J. Chem. Soc. Dalton Trans. 1988 1267
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Michael V. Shevchuk,Valery P. Kukhar,Gerd-Volker R?schenthaler,Bassem S. Bassil,Kosuke Kawada,Vadim A. Soloshonok,Alexander E. Sorochinsky RSC Adv. 2013 3 6479
Additional information on DL-Isoserine
DL-Isoserine (CAS No. 565-71-9): An Overview of Its Properties, Applications, and Recent Research
DL-Isoserine (CAS No. 565-71-9) is a non-proteinogenic amino acid that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a racemic mixture of the D and L enantiomers of isoserine, a derivative of serine with an additional hydroxyl group on the β-carbon. The unique structural features of DL-Isoserine make it an intriguing molecule for various applications, including drug development, synthetic chemistry, and biological studies.
The chemical structure of DL-Isoserine is characterized by its β-hydroxy-α-amino acid framework. This structure imparts specific physicochemical properties that are crucial for its biological activity and reactivity in synthetic processes. The compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. It is typically found as a white crystalline powder and is soluble in water and polar organic solvents.
In recent years, the study of DL-Isoserine has expanded beyond its basic chemical properties to explore its potential biological roles and applications. One area of significant interest is its involvement in the biosynthesis of natural products. Research has shown that DL-Isoserine can serve as a precursor in the biosynthetic pathways of various bioactive compounds, including antibiotics and other secondary metabolites. This makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
The pharmacological properties of DL-Isoserine have also been investigated extensively. Studies have demonstrated that it can modulate various cellular processes, including protein synthesis, cell signaling, and gene expression. For instance, recent research has highlighted its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). This property has led to its evaluation as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, DL-Isoserine has found applications in synthetic chemistry due to its versatile reactivity. It can be used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to control stereochemistry during synthesis is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds. Recent advancements in asymmetric synthesis have further enhanced the utility of DL-Isoserine in this context.
The environmental impact of DL-Isoserine production and use has also been a topic of interest. Sustainable methods for synthesizing this compound have been developed to minimize environmental footprint and ensure long-term viability. For example, biocatalytic approaches using enzymes have shown promise in producing DL-Isoserine with high enantioselectivity and yield while reducing waste generation.
In conclusion, DL-Isoserine (CAS No. 565-71-9) is a multifaceted compound with diverse applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for ongoing scientific investigations. As research continues to uncover new insights into its properties and potential uses, DL-Isoserine is likely to play an increasingly significant role in various fields of science and technology.
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